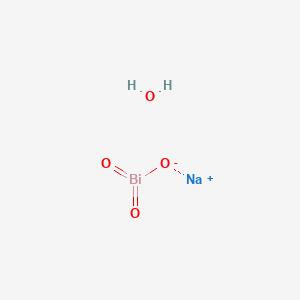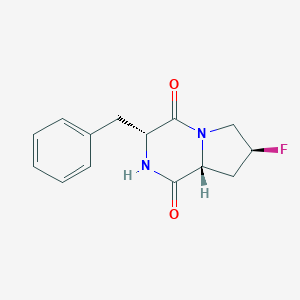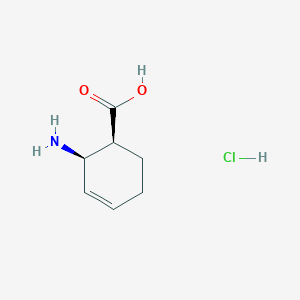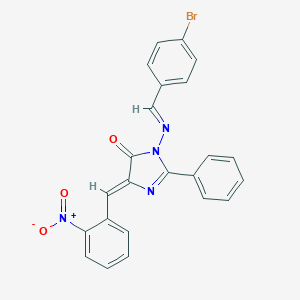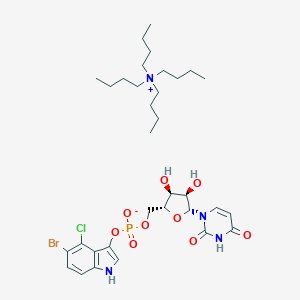
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate (BCIP) is a chemical compound that is widely used in scientific research for the detection of alkaline phosphatase activity. BCIP is a substrate for alkaline phosphatase, which when cleaved, produces a blue-purple precipitate that can be visualized with the naked eye or through microscopy.
Applications De Recherche Scientifique
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is widely used in scientific research for the detection of alkaline phosphatase activity. This enzyme is found in a variety of tissues and is involved in a range of biological processes, including bone mineralization, cell signaling, and immune function. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is commonly used in molecular biology and biochemistry experiments to detect the presence of alkaline phosphatase in cells or tissue samples.
Mécanisme D'action
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a substrate for alkaline phosphatase, which cleaves the phosphate group from Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate, resulting in the formation of a blue-purple precipitate. The mechanism of action of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is well understood and has been extensively studied in the scientific literature.
Effets Biochimiques Et Physiologiques
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is used solely as a substrate for the detection of alkaline phosphatase activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is its ease of use. It is a simple and reliable substrate for the detection of alkaline phosphatase activity. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is also relatively inexpensive and widely available. However, there are some limitations to the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. It is not suitable for use in live cells or tissues, as it requires the cleavage of the phosphate group to produce a visible signal. Additionally, the blue-purple precipitate produced by Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be difficult to quantify accurately, making it less suitable for quantitative experiments.
Orientations Futures
There are several future directions for the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in scientific research. One area of interest is the development of new substrates for alkaline phosphatase that can produce more sensitive and accurate signals. Additionally, there is ongoing research into the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in combination with other substrates or detection methods to improve the accuracy and sensitivity of alkaline phosphatase detection. Finally, there is interest in the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in high-throughput screening assays for the identification of new drugs or drug targets.
Méthodes De Synthèse
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be synthesized through a multi-step process involving the reaction of 5-bromo-4-chloroindole with uridine-3'-monophosphate. The resulting compound is then phosphorylated to produce Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. The synthesis of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a well-established procedure and can be performed in most laboratories with the appropriate equipment and reagents.
Propriétés
Numéro CAS |
132900-87-9 |
|---|---|
Nom du produit |
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
Formule moléculaire |
C33H51BrClN4O9P |
Poids moléculaire |
794.1 g/mol |
Nom IUPAC |
(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrabutylazanium |
InChI |
InChI=1S/C17H16BrClN3O9P.C16H36N/c18-7-1-2-8-12(13(7)19)9(5-20-8)31-32(27,28)29-6-10-14(24)15(25)16(30-10)22-4-3-11(23)21-17(22)26;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-5,10,14-16,20,24-25H,6H2,(H,27,28)(H,21,23,26);5-16H2,1-4H3/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |
Clé InChI |
HAHLELUTESRHIM-QHGBZGEGSA-M |
SMILES isomérique |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
Autres numéros CAS |
132900-87-9 |
Synonymes |
U-3'-BCIP uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



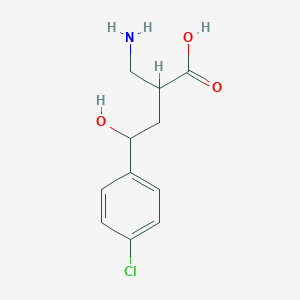
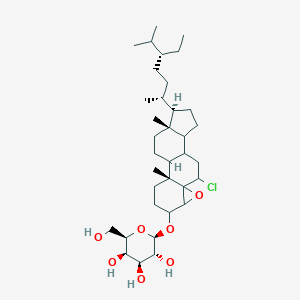
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)
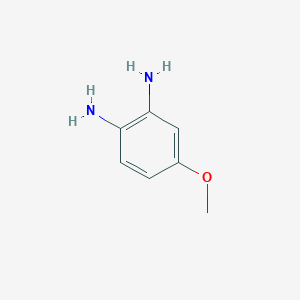
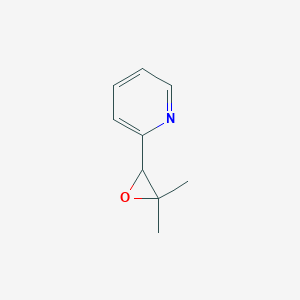
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
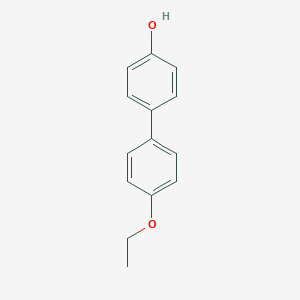
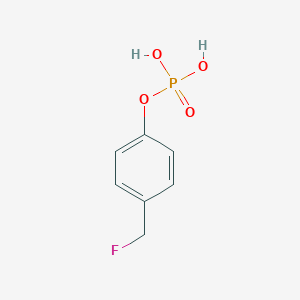
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
